molecular formula C19H24N2O4S B3753680 ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3753680
M. Wt: 376.5 g/mol
InChI Key: GBAOGQCSAQWYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its complex structure, which includes an ethylphenoxy group, a butanoyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethylphenoxy and butanoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Ethylphenoxy Group: This step may involve the nucleophilic substitution reaction where the ethylphenoxy group is introduced to the thiazole ring.

    Butanoyl Group Addition: The butanoyl group can be added through an acylation reaction, often using acyl chlorides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring and the ethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential use as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-{[4-(4-methoxyphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
  • Ethyl (2-{[4-(4-chlorophenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Uniqueness

Ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the ethylphenoxy group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological properties and chemical behavior.

Properties

IUPAC Name

ethyl 2-[2-[4-(4-ethylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-14-7-9-16(10-8-14)25-11-5-6-17(22)21-19-20-15(13-26-19)12-18(23)24-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOGQCSAQWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2-{[4-(4-ethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.